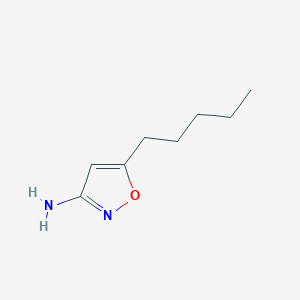

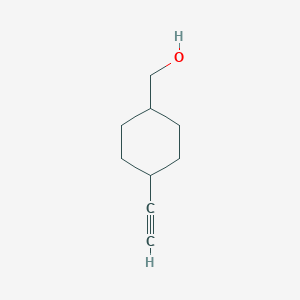

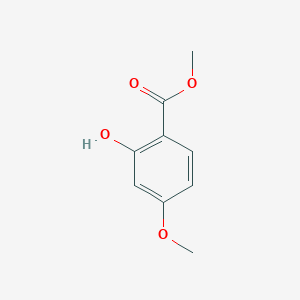

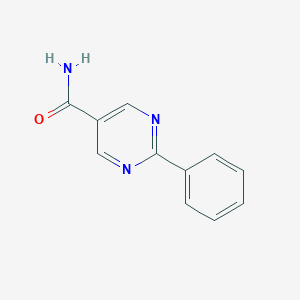

(4-Ethynylcyclohexyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (4-Ethynylcyclohexyl)methanol involves various methods, including the reduction of 4-trans-alkylcyclohexylcarboxylic acid or its ester. A notable method utilizes sodium borohydride combined with a Lewis acid, such as TiCl4, in dimethylethane (DME) at room temperature, achieving yields between 77% to 95% (S. Dong, 2007). Additionally, advancements in synthesis have been reported using (4-ethenylphenyl)diphenyl methanol in the preparation of trityl functionalized polystyrene resins, showcasing the compound's versatility in organic synthesis (R. Manzotti, Thomas S. Reger, K. Janda, 2000).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to (4-Ethynylcyclohexyl)methanol have been elucidated through single crystal X-ray diffraction. These studies reveal insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties in solid-state forms (M. Kaur, J. Jasinski, R. Butcher, H. Yathirajan, A. N. Mayekar, B. Narayana, 2012).

Chemical Reactions and Properties

(4-Ethynylcyclohexyl)methanol participates in various chemical reactions, showcasing its reactivity towards forming complex molecules. For instance, its involvement in the condensation reaction to synthesize 2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol methanol 0.25-solvate indicates its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Zhi-gang Wang, Rong Wang, Feng Zhi, Ming-Li Wang, 2011).

科学的研究の応用

Methanol as a Chemical Marker for Insulating Paper Degradation

Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, detected through methods such as headspace gas chromatography, indicates the degradation of cellulosic solid insulation, offering a predictive tool for maintenance and assessment of transformer health (Jalbert et al., 2019).

Methanol in Fuel Cells and Hydrogen Production

Methanol serves as a clean-burning fuel with potential applications in methanol fuel cells and as a source for hydrogen production through reforming processes. Its role in integrated gasification combined cycle (IGCC) systems and as a peaking fuel in power stations has been highlighted for its environmental benefits and versatility as a fuel source (Cybulski, 1994). The advancements in catalyst development and reactor technology for hydrogen production from methanol emphasize the potential for a hydrogen-methanol economy (García et al., 2021).

Methanol's Role in Environmental and Energy Applications

Methanol's utilization extends into environmental science, where its oxidation pathways offer insights into the design of improved catalysts for energy conversion, particularly in fuel cells. The electrochemical determination of methanol oxidation on platinum electrodes provides a framework for understanding the kinetics and mechanisms, facilitating the development of more efficient catalysts for methanol fuel cells (Cohen et al., 2007). Furthermore, the review of methanol crossover in direct methanol fuel cells sheds light on the challenges and solutions for improving fuel cell design and efficiency (Heinzel & Barragán, 1999).

特性

IUPAC Name |

(4-ethynylcyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVWCNLKADYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethynylcyclohexyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)